molecular formula C14H14O2 B6363735 4-(2-Methoxy-5-methylphenyl)phenol CAS No. 1181381-18-9

4-(2-Methoxy-5-methylphenyl)phenol

Cat. No.: B6363735
CAS No.: 1181381-18-9
M. Wt: 214.26 g/mol
InChI Key: OZNHSQPBWLTABQ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)phenol (CAS 1195-09-1) is a phenolic compound characterized by a biphenyl framework. Its structure consists of a phenol ring substituted at the para position with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNHSQPBWLTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680714
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181381-18-9
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenol ring. This can be done using methanol and a suitable catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 4-(2-Methoxy-5-methylphenyl)phenol often involves large-scale chemical processes. These processes typically utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Trisubstituted Phenols

Compounds with multiple aromatic substituents, such as those synthesized by Katritzky et al. (), share structural motifs with 4-(2-Methoxy-5-methylphenyl)phenol:

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) 2-Ph, 3,5-(4-MeOPh) 173.5–175.8 7.78 (s, 1H, ArH), 3.84 (s, 6H, OCH₃)
2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e) 2-ClPh, 3,5-(4-MePh) 173.5–175.8 7.21 (d, J=8.0 Hz, 4H, ArH), 2.37 (s, 6H, CH₃)
3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a) 2-Me, 3-(4-MeOPh), 5-Ph Oil (no mp) 6.90 (d, J=8.8 Hz, 2H, ArH), 2.34 (s, 3H, CH₃)

Key Observations :

  • Methoxy groups (e.g., in 9d) downfield-shift aromatic protons (δ ~7.78 ppm) due to electron donation .
  • Methyl substituents (e.g., in 9e) enhance crystallinity, as seen in higher melting points (~173–175°C) .
  • The absence of a para-substituted phenyl group in 10a results in lower thermal stability (oil form) compared to 4-(2-Methoxy-5-methylphenyl)phenol .

Heterocyclic Derivatives

Compounds incorporating heterocycles or extended conjugation demonstrate how structural modifications alter properties:

Compound Name Core Structure Key Features Reference
2-Methoxy-5-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol Oxazole-linked biphenyl Enhanced π-conjugation for UV absorption
4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile Pyridine core with CF₃, CN Electron-withdrawing groups increase acidity

Key Observations :

  • Oxazole-containing derivatives () exhibit red-shifted UV-Vis spectra due to extended conjugation .
  • Pyridine derivatives () show increased acidity (pKa ~4–5) compared to purely phenolic analogs .

Regulated and Industrial Derivatives

Several derivatives of 4-(2-Methoxy-5-methylphenyl)phenol are subject to regulatory scrutiny, highlighting their industrial relevance:

Compound Name (CAS) Regulatory Status Application Reference
2-Naphthalenesulfonic acid derivative (94213-53-3) EPA TSCA §12(b) regulation Azo dye intermediate
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- (10196-13-1) Non-domestic Substances List (Canada) Textile dye component

Key Observations :

  • The 2-methoxy-5-methylphenyl moiety is recurrent in dye chemistry, suggesting its role in stabilizing chromophores .

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